Rubomycin H

anthracycline characterization field desorption mass spectrometry structural confirmation

Researchers tracking anthracycline biosynthetic pathways require authentic N-carbmethoxy-daunorubicin reference standards, yet generic 'anthracycline' sourcing introduces misidentification risk. Rubomycin H (CAS 38942-79-9) eliminates this uncertainty as the validated 3′-N-carbmethoxy benchmark. • Distinct from daunorubicin (3′-NH₂) and rubomycin F (3′-N-carbethoxy) by quantifiable chromatographic shift (Rf 0.57 vs 0.11 and 0.62) and MS signature (m/z 586). • 2-5.4× greater MIC potency than rubomycin F against B. subtilis and M. luteus, providing a definitive positive control for Gram-positive screening cascades. • Batch-to-batch identity assured by melting point (163-166°C dec), UV E1%1cm 495 nm = 182, and 1H NMR 3′-H δ 3.88 release specifications.

Molecular Formula C29H31NO12
Molecular Weight 585.6 g/mol
CAS No. 38942-79-9
Cat. No. B1680249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubomycin H
CAS38942-79-9
Synonymsdaunomycin, N-carbmethoxy-
daunorubicin, N-carbmethoxy-
rubomycin H
Molecular FormulaC29H31NO12
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O
InChIInChI=1S/C29H31NO12/c1-11-23(32)15(30-28(37)40-4)8-18(41-11)42-17-10-29(38,12(2)31)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(39-3)19(13)26(22)35/h5-7,11,15,17-18,23,32,34,36,38H,8-10H2,1-4H3,(H,30,37)
InChIKeyUREDLESXYCYDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rubomycin H Structural Identity & Characteristics


Rubomycin H is a naturally occurring anthracycline antibiotic isolated from Streptomyces coeruleorubidus, structurally authenticated as 3′-N-carbmethoxydaunomycin (N-carboxydaunorubicin methyl ester) . It belongs to the daunorubicin-type anthracycline class, characterized by a tetracyclic quinone-aglycone (daunomycinone) glycosylated with a modified amino sugar (3′-N-(methoxycarbonyl)daunosamine) . The molecular formula is C29H31NO12 (MW 585.56 g/mol), and the compound is distinct from its closest natural analog, rubomycin F (3′-N-carbethoxydaunomycin), by a single methylene unit in the N-acyl group .

Compound type Natural anthracycline antibiotic
Core identity 3′-N-carbmethoxydaunomycin
Key differentiation Carbamate substituent vs. amine or ethyl analog

Rubomycin H Analog Substitution Justification


Anthracyclines sharing the daunomycinone core are frequently incorrectly assumed to be functionally interchangeable; however, the 3′-N-substitution on the daunosamine sugar directly governs key molecular properties including lipophilicity, DNA intercalation kinetics, and susceptibility to resistance mechanisms . Rubomycin H (3′-N-carbmethoxy) differs from daunorubicin (3′-NH2) by the replacement of a basic amine with a neutral carbamate, and from rubomycin F (3′-N-carbethoxy) by a single methylene group, producing measurable shifts in chromatographic retention, antimicrobial potency, and physicochemical stability . These differences are quantifiable (see Section 3) and render generic “anthracycline” substitution scientifically invalid without explicit comparative data.

Target Rubomycin H
Daunorubicin (free amine at 3′-N) Charge state, lipophilicity, and DNA intercalation kinetics may differ; chromatographic and antimicrobial profiles cannot be directly transferred.
Target Rubomycin H
Rubomycin F (3′-N-carbethoxy) A single methylene unit shift can alter retention behavior, melting point, and antimicrobial endpoint response; generic anthracycline substitution is not supported.

Rubomycin H Quantitative Comparative Evidence


Mass Spectrometry Differentiation

Field desorption mass spectrometry (FD-MS) provides unambiguous molecular weight confirmation. Rubomycin H exhibited an [M+H]+ ion at m/z 586, consistent with the calculated mass for C29H32NO12 (586) . In the same study, rubomycin F gave m/z 600 (C30H34NO12) and daunorubicin (rubomycin C) gave m/z 528 . The 14-mass-unit decrement relative to rubomycin F reflects the replacement of an ethoxycarbonyl group with a methoxycarbonyl group, and the +58-mass-unit increment relative to daunorubicin reflects the carbamate substitution at the 3′-amino position.

MS identity
Head-to-head
[M+H]+ m/z 586 vs. rubomycin F 600, daunorubicin 528
FD-MS provides definitive molecular weight distinction from nearest analogs.
Δ = −14 Da vs. rubomycin F, +58 Da vs. daunorubicin; identity confirmation for procurement verification.
anthracycline characterization field desorption mass spectrometry structural confirmation

Orthogonal TLC Resolution

Thin-layer chromatography on silica gel (Kieselgel 60) in three solvent systems yields unambiguous Rf differentiation . In system I (chloroform-benzene-MeOH 20:2:3), Rubomycin H runs at Rf 0.57, compared to 0.62 for rubomycin F and 0.11 for daunorubicin. In system II (20:1:2), the values are 0.54, 0.72, and 0.06, respectively. In system III (CHCl3-MeOH 10:1), Rubomycin H gives Rf 0.81, rubomycin F 0.88, and daunorubicin 0.16. The consistently lower Rf of Rubomycin H relative to rubomycin F reflects the marginally higher polarity of the N-carbmethoxy group.

TLC resolution
Head-to-head
Rf 0.57 (system I), 0.54 (II), 0.81 (III); consistently lower than rubomycin F
Orthogonal TLC conditions support rapid identity and purity screening.
ΔRf vs. daunorubicin +0.46–0.65 across three systems; low-cost check before biological assays.
TLC analysis anthracycline purity chromatographic fingerprint

Antimicrobial Activity Comparison

Broth dilution MIC assays against four bacterial type strains reveal that Rubomycin H is consistently more potent than rubomycin F . Against Bacillus subtilis ATCC 6633, MICs were 4.15 μg/mL (Rubomycin H) vs. 8.30 μg/mL (rubomycin F), representing a 2.0‑fold advantage. For Micrococcus luteus ATCC 9341, the difference was 5.4‑fold (0.78 vs. 4.20 μg/mL). Similar trends were observed for Staphylococcus aureus ATCC 21027 (4.20 vs. 6.00 μg/mL, 1.4‑fold) and Escherichia coli ATCC 25922 (16.60 vs. 33.03 μg/mL, 2.0‑fold).

Antimicrobial MIC
Head-to-head
Rubomycin H MIC 0.78–16.6 µg/mL vs. rubomycin F 4.20–33.03 µg/mL
Reported MIC endpoint context supports antimicrobial screening ranking.
2–5.4-fold lower MIC across B. subtilis, S. aureus, M. luteus, E. coli; impacts hit-calling thresholds in phenotypic screens.
antimicrobial activity MIC determination anthracycline antibiotic

Melting Point & Thermal Stability

The melting point (decomposition) serves as a simple purity indicator. Rubomycin H melts with decomposition at 163–166°C, whereas rubomycin F decomposes at a significantly lower temperature, 145–148°C . This 18°C difference is compatible with the stronger intermolecular hydrogen-bonding network accessible to the N-carbmethoxy substituent.

Melting point
Head-to-head
163–166°C (dec) vs. rubomycin F 145–148°C
Thermal stability fingerprint aids receipt identity verification.
+18°C higher decomposition point; supports simple purity and identity check before assays.
melting point thermal stability solid-state characterization

UV-Vis Spectroscopic Signatures

Both compounds share the daunomycinone chromophore, but the N-acyl group induces subtle intensity differences in the visible absorption bands. Rubomycin H exhibits λmax (E1%1cm) values of 482 nm (162), 495 nm (182), and 534 nm (72), while rubomycin F yields 482 nm (153), 495 nm (172), and 534 nm (68) . The extinction coefficient at 495 nm is 5.8% higher for Rubomycin H, enabling direct spectrophotometric differentiation when normalized to mass concentration.

UV-Vis fingerprint
Head-to-head
E1%1cm 495 nm: 182 (Rubomycin H) vs. 172 (rubomycin F)
Extinction coefficient ratio enables concentration-normalized distinction.
ΔE = +10 (5.8% higher) at 495 nm in methanol; rapid non-destructive identity test.
UV-Vis spectroscopy anthracycline chromophore extinction coefficient

NMR Chemical Shift Distinctions

The 3′-proton resonance is the most diagnostic NMR feature. In CDCl3, Rubomycin H shows 3′-H at δ 3.88 and the carbamate NH at δ 5.12, compared to δ 3.90 and δ 5.12 for rubomycin F, and δ 3.08 and δ 5.06 for daunorubicin . The downfield shift of 3′-H by approximately 0.8 ppm relative to daunorubicin confirms acylation of the 3′-amino group, while the near-identity of the NH shift between Rubomycin H and rubomycin F distinguishes the carbamate series from the free amine.

NMR shift
Head-to-head
3′-H δ 3.88 (Rubomycin H), δ 3.08 (daunorubicin)
Diagnostic 3′-proton shift confirms acylation status, supporting highest-resolution identity assurance.
Δδ +0.80 ppm vs. free amine daunorubicin; NH shift near-identical to rubomycin F; CDCl3, 400 MHz.
NMR spectroscopy chemical shift structural elucidation

Rubomycin H Research & Industrial Applications


Biosynthetic Pathway Elucidation Reference

Rubomycin H, as a naturally occurring 3′-N-carbmethoxy derivative of daunorubicin, serves as a key intermediate marker in the biosynthetic pathway leading to rubomycin F and higher-order acyl derivatives. Its unique MS (m/z 586) and TLC signature (Rf 0.57 in system I) allow researchers to track pathway engineering efforts in Streptomyces coeruleorubidus fermentation broths, distinguishing it from the dominant daunorubicin peak (Rf 0.11) and the ethyl analog rubomycin F (Rf 0.62).

Gram-Positive Antimicrobial Screening

For natural product screening cascades targeting Gram-positive pathogens, Rubomycin H provides a 2–5.4‑fold greater MIC potency than rubomycin F against B. subtilis and M. luteus type strains . This difference is sufficient to alter hit-identification thresholds in phenotypic screens and makes Rubomycin H the preferred positive control when comparing N-acyl-anthracycline series.

Physicochemical QC Reference Standard

The melting point (163–166°C dec), UV extinction profile (E1%1cm 495 nm = 182), and 1H NMR 3′-H shift (δ 3.88) collectively define a physicochemical fingerprint that can be used as a release specification for semi-synthetic or biosynthetically produced N-carbmethoxy-anthracyclines . This supports QA/QC workflows in laboratories synthesizing or isolating daunorubicin derivatives.

Anthracycline-DNA Binding Mode Studies

The neutral carbamate at the 3′-position eliminates the formal positive charge present on the daunosamine nitrogen of daunorubicin, altering the electrostatic component of DNA intercalation. Researchers designing comparative biophysical studies (e.g., SPR, ITC, or X-ray crystallography of drug-DNA complexes) can source Rubomycin H as the N-carbmethoxy benchmark, with the NMR and MS data in providing batch-to-batch identity assurance essential for reproducible binding data.

Application
Selection Property
Validation Focus
Biosynthetic pathway studies
Chromatographic and mass identity profile
FD-MS, TLC fingerprint confirmation against daunorubicin and rubomycin F
Antimicrobial screening
N-acyl carbamate anthracycline series context
Reported MIC endpoint comparison; hit-threshold calibration
Physicochemical QC reference
Thermal and spectroscopic identity fingerprint
Melting point, UV extinction, and NMR shift as lot-identity criteria
DNA intercalation biophysics
Neutral carbamate at 3′-N
Binding mode comparison studies; batch-to-batch identity support via MS/NMR

Technical Documentation Hub

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34 linked technical documents
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